potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
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Overview
Description
Potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a fused ring system, and a sulfate group attached to the potassium ion. The presence of multiple methyl groups and a heptanyl side chain further adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves several steps. The starting material is typically a cyclopenta[a]phenanthrene derivative, which undergoes a series of reactions including alkylation, oxidation, and sulfonation. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.
Substitution: The sulfate group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, with specific solvents and temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can participate in ionic interactions, while the cyclopenta[a]phenanthrene core can engage in hydrophobic interactions with proteins and other biomolecules. These interactions can modulate enzyme activities, signal transduction pathways, and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Stigmast-5-ene, 3-methoxy-: This compound has a similar cyclopenta[a]phenanthrene core but differs in the presence of a methoxy group instead of a sulfate group.
(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E)-5-methyl-3-hexen-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol: This compound shares the same core structure but has different substituents.
Uniqueness
The uniqueness of potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate lies in its specific combination of functional groups and its potential applications in various fields. The presence of the sulfate group and the potassium ion adds to its versatility and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H45KO4S |
---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
DXURYUGUMKTQBU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+] |
Origin of Product |
United States |
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